molecular formula C16H23ClN2O2 B2391695 (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-38-5

(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2391695
CAS No.: 1286208-38-5
M. Wt: 310.82
InChI Key: VMBMRJCGCMAPDV-CYBMUJFWSA-N
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Description

®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a chlorobenzyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinecarboxylate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of new carbamate derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of action of various biological targets.

Medicine

In medicine, ®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry

In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the pyrrolidine and chlorobenzyl groups.

    tert-Butyl bromoacetate: Another tert-butyl carbamate derivative used in organic synthesis.

    tert-Butanesulfinamide: A related compound used in asymmetric synthesis and N-heterocycle formation.

Uniqueness

®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is unique due to its combination of a pyrrolidine ring, a chlorobenzyl group, and a tert-butyl carbamate moiety. This unique structure imparts specific reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBMRJCGCMAPDV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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